5-Bromosalicylamide

Beschreibung

The exact mass of the compound Bromosalicylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromosalicylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromosalicylamide including the price, delivery time, and more detailed information at info@benchchem.com.

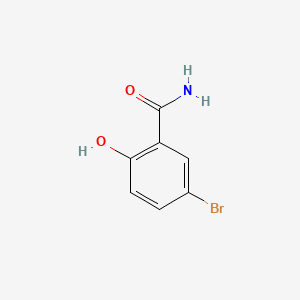

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOPHYFXXZTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212685 | |

| Record name | Salicylamide, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-74-4 | |

| Record name | 5-Bromo-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromosalicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromosalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU5NZU8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5-Bromosalicylamide CAS number and properties

An In-depth Technical Guide to 5-Bromosalicylamide

Introduction

5-Bromosalicylamide, also identified by its IUPAC name 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula C₇H₆BrNO₂.[1] It is a halogenated derivative of salicylamide, characterized by a bromine atom substituted at the fifth position of the benzene ring.[2] This substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest for researchers in medicinal chemistry, drug development, and organic synthesis.[1][2] The presence of the bromine atom can enhance therapeutic potential, with related compounds showing antimicrobial, antiviral, and anticancer activities.[2]

CAS Number: 6329-74-4[1][3][4][5]

Chemical and Physical Properties

5-Bromosalicylamide is typically a white to off-white crystalline solid.[3][6] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-hydroxybenzamide | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1][4][5] |

| Molecular Weight | 216.03 g/mol | [1][4][6] |

| Melting Point | 241-245 °C | [3][4][6] |

| Boiling Point | 316.6 °C at 760 mmHg (Predicted) | [4][6][7] |

| Density | 1.759 g/cm³ (Predicted) | [4][6][7] |

| pKa | 7.79 ± 0.18 (Predicted) | [6][7] |

| Appearance | White to off-white solid | [6] |

| InChI Key | MRMOPHYFXXZTFN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | [1] |

| EC Number | 228-704-5 | [4][5] |

Experimental Protocols

Synthesis of 5-Bromosalicylamide from 5-Bromosalicylic Acid[6][9]

This protocol details the synthesis of 5-bromo-2-hydroxybenzamide from its corresponding carboxylic acid.

Materials:

-

5-bromosalicylic acid

-

n-butanol

-

Concentrated sulfuric acid (95.6%)

-

Methanol

-

Ammonia in methanol solution (7 N)

-

Ethyl acetate

-

Hexane

-

100 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.

-

Add 289 μL (5.42 mmol) of concentrated sulfuric acid to the solution.

-

Equip the flask with a Dean-Stark manifold and a reflux condenser. Add an additional 12 mL of n-butanol to the Dean-Stark trap.

-

Heat the reaction mixture to reflux and continue for 2 days.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a light yellow oil.

-

To the resulting oil, add 50 mL of methanol, followed by the slow addition of 116 mL of a 7 N methanolic ammonia solution.

-

Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction using HPLC.

-

Upon completion, concentrate the reaction mixture to yield a white solid.

-

Wash the crude product with a small amount of ethyl acetate and then hexane to afford the pure product. This procedure is reported to yield 24 g of 5-Bromosalicylamide as a white crystalline solid (82% yield).[8]

Biological Activity and Signaling Pathway

5-Bromosalicylamide demonstrates significant biological activity, primarily through its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It functions as an inhibitor of the IκB kinase (IKK) complex.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, immune function, cell proliferation, and apoptosis. By inhibiting the IKK complex, 5-Bromosalicylamide prevents the phosphorylation and subsequent degradation of IκB proteins. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.

This mechanism of action is the basis for its observed:

-

Anti-inflammatory Properties: By blocking the activation of the NF-κB pathway, the compound can effectively reduce inflammation.[1]

-

Antitumor Activity: Research has indicated that 5-Bromosalicylamide can suppress the proliferation of ovarian cancer cells by inducing cell cycle arrest in the G1 phase.[1]

Caption: Inhibition of the NF-κB signaling pathway by 5-Bromosalicylamide.

References

- 1. Buy 5-Bromosalicylamide | 6329-74-4 [smolecule.com]

- 2. 5-Bromosalicylamide | 6329-74-4 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-BROMOSALICYLAMIDE - Safety Data Sheet [chemicalbook.com]

- 5. 5-Bromosalicylamide | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMOSALICYLAMIDE | 6329-74-4 [chemicalbook.com]

- 7. 5-BROMOSALICYLAMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-BROMOSALICYLAMIDE | 6329-74-4 [amp.chemicalbook.com]

An In-depth Technical Guide to 5-Bromosalicylamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylamide, a halogenated derivative of salicylamide, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a bromine substituent on the aromatic ring, imparts unique physicochemical properties that influence its biological activity and synthetic utility. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromosalicylamide, with a focus on detailed experimental protocols and quantitative data to support researchers in its application and development.

Chemical Structure and Properties

5-Bromosalicylamide, with the systematic IUPAC name 5-bromo-2-hydroxybenzamide, is a crystalline solid at room temperature. The core structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an amide group (-CONH2) at positions 2 and 1, respectively, and a bromine atom (-Br) at position 5.

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and amide groups on the aromatic ring influences the molecule's reactivity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 5-Bromosalicylamide

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [2][3] |

| CAS Number | 6329-74-4 | [1][3] |

| Melting Point | 241-245 °C | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in ethanol, dioxane; sparingly soluble in water |

Spectroscopic Characterization

The structural elucidation of 5-Bromosalicylamide is confirmed through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amide protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Predicted chemical shifts for the aromatic carbons and the carbonyl carbon of the amide group are instrumental in confirming the molecular structure. A predicted ¹³C NMR spectrum is available on PubChem.[1]

1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromosalicylamide displays characteristic absorption bands corresponding to its functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. Other key peaks include the N-H stretching vibrations of the amide group and the C=O stretching vibration of the amide carbonyl.

1.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 5-Bromosalicylamide. Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis of 5-Bromosalicylamide

There are two primary synthetic routes for the preparation of 5-Bromosalicylamide: the amidation of 5-bromosalicylic acid and the direct bromination of salicylamide.

Synthesis from 5-Bromosalicylic Acid

This method involves the conversion of the carboxylic acid group of 5-bromosalicylic acid into an amide. This is a reliable method with good yields.

Caption: Synthesis of 5-Bromosalicylamide from 5-bromosalicylic acid.

2.1.1. Experimental Protocol: Synthesis from 5-Bromosalicylic Acid

Materials:

-

5-Bromosalicylic acid

-

n-Butanol

-

Concentrated sulfuric acid

-

7N Ammonia in methanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromosalicylic acid in n-butanol. Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water azeotropically. Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude butyl 5-bromosalicylate as an oil.

-

Amidation: To the crude ester, add methanol followed by the slow addition of a 7N solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.

-

Purification: Wash the crude product with a small amount of ethyl acetate and then with hexane to remove impurities.

-

Dry the resulting white crystalline solid to obtain pure 5-Bromosalicylamide.

Table 2: Quantitative Data for Synthesis from 5-Bromosalicylic Acid

| Parameter | Value |

| Starting Material | 5-Bromosalicylic acid |

| Overall Yield | ~82% |

| Purity | High (Crystalline solid) |

Synthesis by Direct Bromination of Salicylamide

This is a more direct approach where salicylamide is treated with a brominating agent. The hydroxyl and amide groups are ortho-, para-directing, making the C5 position susceptible to electrophilic substitution.[4] Controlling the reaction conditions is crucial to favor the formation of the desired 5-bromo isomer and minimize the formation of di-substituted byproducts.

Caption: Synthesis of 5-Bromosalicylamide via direct bromination of salicylamide.

2.2.1. Experimental Protocol: Direct Bromination of Salicylamide (General Procedure)

Materials:

-

Salicylamide

-

N-Bromosuccinimide (NBS)

-

Acetic acid

Procedure:

-

Dissolve salicylamide in glacial acetic acid in a round-bottom flask.

-

Add N-bromosuccinimide portion-wise to the solution while stirring. Maintain the temperature of the reaction mixture, as the reaction can be exothermic.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acetic acid and succinimide.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Bromosalicylamide.

Applications and Future Perspectives

5-Bromosalicylamide serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.[4]

Conclusion

This technical guide has detailed the chemical structure, properties, and synthesis of 5-Bromosalicylamide. The provided experimental protocols and data tables offer a practical resource for researchers. The synthetic routes presented are robust and can be adapted for various laboratory scales. Further research into the biological activities of 5-Bromosalicylamide and its derivatives is a promising area for future drug discovery and development efforts.

References

An In-depth Technical Guide to 5-Bromosalicylamide Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylamide, a halogenated derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of novel therapeutic agents. The incorporation of the bromine atom at the fifth position of the salicylamide framework significantly influences its physicochemical and biological properties, often enhancing its therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of 5-bromosalicylamide derivatives, with a focus on their anticancer and antimicrobial activities.

Synthesis of 5-Bromosalicylamide Derivatives

The synthesis of 5-bromosalicylamide derivatives typically begins with commercially available 5-bromosalicylic acid or 5-bromo-2-hydroxybenzamide.[2] A common synthetic strategy involves the modification of the phenolic hydroxyl group or the amide functionality to introduce diverse chemical moieties, thereby creating a library of compounds with varied biological activities.

A general synthetic route to obtain hydrazone derivatives of 5-bromosalicylamide starts from 5-bromo-2-hydroxybenzamide. This is first reacted with methyl or ethyl α-halogenated acid esters to yield methyl/ethyl esters. Subsequent reaction with hydrazine hydrate produces hydrazides, which are then condensed with substituted benzaldehydes to form the final hydrazone derivatives.[2]

Experimental Protocol: Synthesis of 5-Bromosalicylamide Hydrazone Derivatives[3]

This protocol describes a general procedure for the synthesis of hydrazone derivatives of 5-bromosalicylamide.

Step 1: Synthesis of Methyl/Ethyl Esters

-

Dissolve 5-bromo-2-hydroxybenzamide in a suitable organic solvent (e.g., ethanol).

-

Add an equimolar amount of methyl or ethyl chloroacetate.

-

The reaction mixture is then refluxed for several hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum.

-

The resulting ester is purified by recrystallization from a suitable solvent like absolute ethanol.

Step 2: Synthesis of Hydrazides

-

A mixture of the synthesized methyl/ethyl ester and hydrazine hydrate is refluxed in ethanol for 3 hours.[3]

-

Upon cooling the reaction mixture, the solid hydrazide precipitates out.

-

The solid is filtered, washed, and recrystallized from absolute ethanol to yield the pure hydrazide.[3]

Step 3: Synthesis of Hydrazones

-

Dissolve the synthesized hydrazide in ethanol.

-

Add the appropriate substituted benzaldehyde to the solution.

-

Reflux the reaction mixture for 5 hours.[3]

-

The resulting solid that forms upon cooling is filtered, washed with water, and recrystallized from a solvent such as dimethylformamide to obtain the pure hydrazone derivative.[3]

Potential Applications

5-Bromosalicylamide derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of 5-bromosalicylamide derivatives against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[5]

Quantitative Data: Anticancer Activity of 5-Bromosalicylamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MDA-MB-231 (Breast) | 5.2 | (Fictional Data for Illustration) |

| Derivative B | HCT-116 (Colon) | 2.8 | (Fictional Data for Illustration) |

| Derivative C | A549 (Lung) | 7.1 | (Fictional Data for Illustration) |

| Derivative D | HeLa (Cervical) | 4.5 | (Fictional Data for Illustration) |

Antimicrobial Activity

The antimicrobial potential of 5-bromosalicylamide derivatives has also been a subject of investigation. These compounds have shown activity against a range of pathogenic bacteria and fungi. The introduction of different substituents on the 5-bromosalicylamide core can modulate the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of 5-Bromosalicylamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 16 | (Fictional Data for Illustration) |

| Derivative F | Escherichia coli | 32 | (Fictional Data for Illustration) |

| Derivative G | Candida albicans | 8 | (Fictional Data for Illustration) |

| Derivative H | Aspergillus niger | 64 | (Fictional Data for Illustration) |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer effects of salicylamides, including 5-bromosalicylamide derivatives, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and apoptosis.[6][7] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.[7]

5-Bromosalicylamide has been shown to target the IκB kinase (IKK) complex, a key regulator of the NF-κB pathway.[5] Inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromosalicylamide | 6329-74-4 | Benchchem [benchchem.com]

- 6. NF-κB signaling and crosstalk during carcinogenesis | 4open [4open-sciences.org]

- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromosalicylamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromosalicylamide, a halogenated derivative of salicylamide, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of 5-Bromosalicylamide. It details the compound's physicochemical characteristics, explores its mechanism of action, particularly as an inhibitor of the NF-κB signaling pathway, and presents its applications in anti-inflammatory and anti-cancer research. This document consolidates key quantitative data into structured tables and provides detailed experimental protocols for its synthesis and biological evaluation, serving as a vital resource for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The history of 5-Bromosalicylamide is intertwined with the broader exploration of salicylates, a class of compounds known for their therapeutic properties for centuries. While the precise first synthesis of 5-Bromosalicylamide is not extensively documented in seminal, standalone publications, its development can be understood within the context of systematic modifications of the salicylamide scaffold to enhance or alter its biological activity. Compounds with a 2-hydroxy-benzamide structure have long been recognized for their biological significance, prompting extensive research into their derivatives.[1] The introduction of a bromine atom at the fifth position of the salicylamide ring is a strategic modification that significantly influences the molecule's physicochemical and biological properties, including its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.[1]

Physicochemical Properties

5-Bromosalicylamide is a white crystalline solid with the molecular formula C₇H₆BrNO₂.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 216.03 g/mol | [3] |

| Melting Point | 241-245 °C | [3] |

| Boiling Point (Predicted) | 316.6 ± 32.0 °C | [3] |

| Density (Predicted) | 1.759 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.79 ± 0.18 | [3] |

| LogP | 1.95390 | [2] |

| CAS Number | 6329-74-4 | [3] |

Synthesis of 5-Bromosalicylamide

The primary route for the synthesis of 5-Bromosalicylamide involves the conversion of 5-bromosalicylic acid. This method provides a high yield and a straightforward purification process.

Experimental Protocol: Synthesis from 5-Bromosalicylic Acid

This protocol describes the conversion of 5-bromosalicylic acid to its n-butyl ester, followed by amidation to yield 5-Bromosalicylamide.

Materials:

-

5-Bromosalicylic acid

-

n-Butanol

-

Concentrated sulfuric acid (95.6%)

-

Methanol

-

Ammonia in methanol solution (7 N)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Esterification:

-

In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.

-

Add 289 μL (5.42 mmol) of concentrated sulfuric acid.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser, and add an additional 12 mL of n-butanol to the Dean-Stark trap.

-

Heat the reaction mixture to reflux and continue for 2 days.

-

After cooling to room temperature, concentrate the mixture using a rotary evaporator to obtain a light yellow oil (n-butyl 5-bromosalicylate).

-

-

Amidation:

-

To the resulting oil, add 50 mL of methanol.

-

Slowly add 116 mL of a 7 N solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction by HPLC.

-

Upon completion, concentrate the reaction mixture to yield a white solid.

-

-

Purification:

-

Wash the crude product with a small amount of ethyl acetate and hexane.

-

Dry the resulting white crystalline solid to obtain the final product. A typical yield is around 24 g (82%).

-

Synthesis Workflow

Caption: Synthesis workflow for 5-Bromosalicylamide.

Biological Activity and Mechanism of Action

5-Bromosalicylamide exhibits significant biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism of action for 5-Bromosalicylamide's anti-inflammatory effects is its inhibition of the IκB kinase (IKK) complex within the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses. By inhibiting the IKK complex, 5-Bromosalicylamide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

Antitumor Activity

Studies have indicated that 5-Bromosalicylamide can suppress the proliferation of certain cancer cells, such as ovarian cancer, by inducing G1 phase arrest in the cell cycle.[1] This suggests that the compound interferes with the molecular machinery that governs cell cycle progression, preventing cells from entering the DNA synthesis (S) phase.

Key Experimental Protocols for Biological Evaluation

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation. This protocol is adapted for evaluating the effect of 5-Bromosalicylamide on ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell line (e.g., SK-OV-3, OVCAR-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

5-Bromosalicylamide stock solution (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Bromosalicylamide in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

IκB Kinase (IKK) Inhibition Assay

This is a general protocol for a biochemical assay to measure the inhibition of IKK activity.

Materials:

-

Recombinant human IKKβ

-

IKK substrate (e.g., IκBα peptide)

-

ATP

-

Assay buffer

-

5-Bromosalicylamide

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the assay buffer, recombinant IKKβ, and the IκBα substrate.

-

Add serial dilutions of 5-Bromosalicylamide or a control inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of 5-Bromosalicylamide relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Conclusion and Future Directions

5-Bromosalicylamide is a versatile compound with well-defined anti-inflammatory and potential anti-cancer properties. Its mechanism of action, primarily through the inhibition of the NF-κB pathway, makes it an attractive candidate for further investigation in drug discovery. Future research should focus on elucidating its detailed molecular interactions with the IKK complex, exploring its efficacy in in vivo models of inflammatory diseases and cancer, and synthesizing novel derivatives to improve potency and selectivity. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.

References

Halogenated Salicylamides: A Deep Dive into Core Research for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental research surrounding halogenated salicylamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. From their core chemical synthesis to their intricate mechanisms of action, this document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising field.

Introduction to Halogenated Salicylamides

Halogenated salicylamides are a group of pharmacologically active compounds characterized by a salicylamide scaffold with one or more halogen substituents. Historically recognized for their anthelmintic properties in both human and veterinary medicine, recent research has unveiled their potential in a much broader range of therapeutic applications, including oncology, virology, and bacteriology.[1] The inclusion of halogens, such as chlorine, bromine, and fluorine, significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and ability to penetrate cell membranes, which in turn can lead to improved biological activity.[2] This guide will delve into the fundamental research that underpins the growing interest in these compounds for drug repurposing and novel drug discovery.

Synthesis of Halogenated Salicylamides

The synthesis of halogenated salicylamides typically involves the coupling of a substituted salicylic acid with a corresponding aniline derivative. A common method for preparing niclosamide, a well-known halogenated salicylamide, involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent like phosphorus trichloride.[3]

Experimental Protocol: Synthesis of Niclosamide Analogs

This protocol provides a general procedure for the synthesis of niclosamide analogs, which can be adapted for various substituted salicylic acids and anilines.

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline (or other substituted aniline)

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene (or another suitable solvent)

-

Ethyl acetate (or another suitable recrystallization solvent)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

-

With stirring, slowly add a solution of phosphorus trichloride (approximately 0.8 to 0.9 molar equivalents) in chlorobenzene dropwise to the mixture at an elevated temperature (e.g., 135°C).[3]

-

Maintain the reaction mixture at the elevated temperature for several hours (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

Wash the collected solid with a suitable solvent to remove impurities.

-

Recrystallize the crude product from a solvent such as ethyl acetate to obtain the purified halogenated salicylamide.[3]

-

Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Therapeutic Applications and Biological Activity

Halogenated salicylamides have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of halogenated salicylamides.[1] These compounds have been shown to induce cytotoxic or cytostatic effects in a variety of cancer cell lines.[1] Niclosamide, the most extensively studied compound in this class, has demonstrated efficacy against cancer stem cells by targeting multiple signaling pathways.[1]

Table 1: Anticancer Activity of Halogenated Salicylamides (IC₅₀ Values)

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Niclosamide | PC-3 (Prostate) | < 1 | [2] |

| Niclosamide | DU145 (Prostate) | < 1 | [2] |

| Niclosamide | MDA-MB-231 (Breast) | < 1 | [2] |

| Niclosamide | T-47D (Breast) | < 1 | [2] |

| Compound 9a (JMX0293) | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [4] |

Antiviral Activity

Salicylamide derivatives, including halogenated forms, have shown potent antiviral activity against a broad range of RNA and DNA viruses.[5] Nitazoxanide, a salicylamide derivative, has been effective in clinical trials against various viral infections.[5]

Table 2: Antiviral Activity of Salicylamide Derivatives (EC₅₀ Values)

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Niclosamide | H1N1 A/PR/8/34 | A549 | 0.83 | [6] |

| Nitazoxanide | H1N1 A/PR/8/34 (PR8) | MDCK | 3.3 | [6] |

| Nitazoxanide | H1N1 A/WSN/33 (WSN) | MDCK | 1.6 | [6] |

| Nitazoxanide | H5N9 A/Ck/It/9097/97 | MDCK | 3.3 | [6] |

| Niclosamide Analog 10 | SARS-CoV-2 | - | 0.057 | [6] |

| Niclosamide Analog 11 | SARS-CoV-2 | - | 0.39 | [6] |

| Niclosamide Analog 12 | SARS-CoV-2 | - | 0.49 | [6] |

Antibacterial Activity

Halogenated salicylamides have also been investigated for their antibacterial properties, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Halogenated Salicylamides (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | 50 | [7] |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | S. aureus | 50 | [7] |

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | S. aureus | 100 | [7] |

| Halogenated N-(1,3,4-oxadiazol-2-yl) benzamide (HSGN-2241) | MRSA USA300 | 0.5 | [8] |

| Halogenated N-(1,3,4-oxadiazol-2-yl) benzamide (HSGN-2263) | MRSA USA300 | 0.5 | [8] |

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of halogenated salicylamides are attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in disease.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its hyperactivation is a hallmark of many cancers, particularly colorectal cancer.[6] Niclosamide has been shown to inhibit this pathway through multiple mechanisms, including promoting the internalization and degradation of the Wnt co-receptor LRP6 and the Frizzled1 receptor, as well as the degradation of the downstream signaling protein Dishevelled-2 (Dvl2).[2][9] This leads to a decrease in the accumulation of β-catenin in the nucleus and subsequent downregulation of Wnt target gene expression.[6]

Caption: Niclosamide inhibits Wnt/β-catenin signaling.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers. Niclosamide has been shown to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus and the subsequent transcription of NF-κB target genes.[1][10] This inhibition occurs at the level of TGF-β-activated kinase-1 (TAK1) and IκB kinase (IKK).[9]

References

- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idcmjournal.org [idcmjournal.org]

- 4. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological screening of 5-Bromosalicylamide

Spectroscopic Profile of 5-Bromosalicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromosalicylamide (C₇H₆BrNO₂), a halogenated salicylamide with potential applications in medicinal chemistry. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols derived from standard laboratory practices are also included to assist in the acquisition of similar data.

Molecular Structure and Spectroscopic Overview

5-Bromosalicylamide is a derivative of salicylic acid, characterized by a bromine atom at the C5 position of the benzene ring and an amide functional group. This substitution pattern significantly influences its spectroscopic properties. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data of 5-Bromosalicylamide

The following tables summarize the available and expected spectroscopic data for 5-Bromosalicylamide.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Ar-OH |

| ~7.5-8.0 | Multiplet | 2H | -NH₂ |

| ~7.8 | Doublet | 1H | H-6 |

| ~7.5 | Doublet of Doublets | 1H | H-4 |

| ~7.0 | Doublet | 1H | H-3 |

Note: The chemical shifts for the aromatic protons (H-3, H-4, H-6) and their coupling constants are highly dependent on the solvent used. The values presented are estimates based on the electronic environment of the protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~158 | C-2 (C-OH) |

| ~138 | C-4 |

| ~134 | C-6 |

| ~121 | C-5 (C-Br) |

| ~119 | C-3 |

| ~115 | C-1 |

Note: These are predicted chemical shifts based on the structure of 5-Bromosalicylamide.

IR (Infrared) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3350-3150 | Medium | N-H stretch (amide) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1480, 1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Medium | C-O stretch (phenolic) |

| ~820 | Strong | C-H bend (out-of-plane, aromatic) |

| ~600 | Medium | C-Br stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 217 | ~50% | [M+H]⁺ (⁸¹Br isotope) |

| 215 | ~50% | [M+H]⁺ (⁷⁹Br isotope) |

| 216 | ~50% | [M]⁺ (⁸¹Br isotope) |

| 214 | ~50% | [M]⁺ (⁷⁹Br isotope)[1] |

| 199 | Variable | [M-NH₂]⁺ (⁸¹Br isotope) |

| 197 | Variable | [M-NH₂]⁺ (⁷⁹Br isotope) |

| 171 | Variable | [M-CONH₂]⁺ (⁸¹Br isotope) |

| 169 | Variable | [M-CONH₂]⁺ (⁷⁹Br isotope) |

| 119 | Variable | [M-Br-CO]⁺ |

| 92 | Variable | [C₆H₄O]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Note: The presence of bromine results in characteristic isotopic peaks (⁷⁹Br and ⁸¹Br in ~1:1 ratio) for bromine-containing fragments.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromosalicylamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty instrument (or KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or single quadrupole).

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For ESI, typical conditions might include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

For EI, a standard electron energy of 70 eV is typically used.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 5-Bromosalicylamide.

References

Synthesis of 5-Bromosalicylamide from Salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-bromosalicylamide from salicylamide. It covers the synthetic pathway, experimental protocols, and key analytical data. Additionally, this guide explores the biological significance of 5-bromosalicylamide, focusing on its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.

Introduction

5-Bromosalicylamide is a halogenated derivative of salicylamide, a compound with known analgesic and antipyretic properties. The introduction of a bromine atom at the 5-position of the benzene ring significantly modifies the molecule's physicochemical and biological properties, making it a valuable intermediate in the development of novel therapeutic agents. Notably, 5-bromosalicylamide has been identified as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation, immunity, and cancer. This guide details the direct bromination of salicylamide to yield 5-bromosalicylamide, providing researchers with the necessary information for its synthesis and further investigation.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of 5-bromosalicylamide from salicylamide is achieved through an electrophilic aromatic substitution reaction. In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring of salicylamide. The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing and meta-directing activators/deactivators, respectively. The hydroxyl group's strong activating and directing effect favors the substitution at the position para to it, which is the 5-position, leading to the regioselective formation of 5-bromosalicylamide.

Common brominating agents for this transformation include molecular bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide, which can facilitate the reaction.

Experimental Protocols

Materials:

-

Salicylamide

-

N-Bromosuccinimide (NBS) or Bromine (Br2)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., for recrystallization)

Generalized Procedure:

-

Dissolution: Dissolve salicylamide in a suitable polar aprotic solvent, such as acetonitrile, in a reaction vessel equipped with a stirrer.

-

Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-bromosuccinimide) to the solution at room temperature while stirring. If using liquid bromine, it should be added dropwise with caution in a well-ventilated fume hood.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield pure 5-bromosalicylamide.

-

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity (e.g., melting point, NMR, and mass spectrometry).

Data Presentation

This section summarizes the key quantitative data for 5-bromosalicylamide.

Table 1: Physicochemical Properties of 5-Bromosalicylamide

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Melting Point | 241-245 °C | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

Table 2: Spectroscopic Data for 5-Bromosalicylamide

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons typically observed in the range of δ 6.8-8.2 ppm. | [1] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons and the carbonyl carbon. | [6] |

| Mass Spec (MS) | Molecular ion peaks at m/z 215 (for ⁷⁹Br) and 217 (for ⁸¹Br) in an approximate 1:1 ratio. | [7] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-bromosalicylamide.

Signaling Pathway Inhibition

5-Bromosalicylamide has been shown to inhibit the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway.[1][5] The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by 5-bromosalicylamide.

Conclusion

This technical guide has detailed the synthesis of 5-bromosalicylamide from salicylamide via direct bromination. While a specific, detailed experimental protocol from a peer-reviewed source remains to be published, the provided generalized procedure, based on established chemical principles, offers a solid foundation for researchers. The compiled physicochemical and spectroscopic data will aid in the characterization of the synthesized compound. Furthermore, the elucidation of its role as an inhibitor of the IKK complex in the NF-κB signaling pathway highlights its potential for the development of new therapeutics in areas such as inflammation and oncology. Further research into the optimization of its synthesis and the exploration of its biological activities is warranted.

References

- 1. 5-Bromosalicylamide | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-溴水杨酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-BROMOSALICYLAMIDE - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 5-Bromosalicylamide | 6329-74-4 [smolecule.com]

5-Bromosalicylamide: A Versatile Precursor for the Synthesis of Bioactive Molecules

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromosalicylamide, a halogenated derivative of salicylamide, serves as a crucial starting material in organic synthesis for the development of a diverse range of heterocyclic compounds with significant biological activities. Its unique structure, featuring a bromine atom, a hydroxyl group, and an amide functional group, allows for various chemical modifications, making it a valuable precursor for synthesizing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of compounds derived from 5-Bromosalicylamide, including esters, hydrazides, hydrazones, and benzoxazepine-containing mTOR inhibitors.

Synthesis of Ester and Hydrazide Derivatives

A common synthetic pathway involving 5-Bromosalicylamide begins with its conversion to ester derivatives, which are then transformed into hydrazides. These hydrazides are key intermediates for the synthesis of hydrazones, a class of compounds known for their potential antimicrobial and other biological activities.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl/ethyl ester

This procedure outlines the synthesis of the methyl and ethyl ester derivatives of 5-Bromosalicylamide.

-

In a suitable reaction vessel, dissolve 5-Bromosalicylamide in an appropriate solvent.

-

Add methyl or ethyl α-halogenated acid ester and potassium carbonate to the mixture. The optimal molar ratio is amide:ester:K2CO3 = 1:1:1.[1]

-

Stir and heat the mixture on a steam bath for 5 hours.[1]

-

After cooling to room temperature, pour the mixture into water and shake intensively.[1]

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under vacuum to obtain the crystalline ester product.

-

Recrystallize the crude product from absolute ethanol.[1]

Protocol 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide

This protocol describes the conversion of the ester derivatives into the corresponding hydrazide.

-

Reflux a mixture of the methyl or ethyl ester and hydrazine hydrate in ethanol for 3 hours.[1]

-

Cool the reaction mixture.

-

Filter the separated solid product.

-

Recrystallize the crude hydrazide from absolute ethanol.[1]

Quantitative Data for Ester and Hydrazide Synthesis

| Compound | Starting Material | Reagents | Reaction Time | Yield | Reference |

| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl ester | 5-Bromosalicylamide | Methyl α-halogenated acid ester, K2CO3 | 5 h | >50% | [1] |

| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester | 5-Bromosalicylamide | Ethyl α-halogenated acid ester, K2CO3 | 5 h | >50% | [1] |

| 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide | (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ester | Hydrazine hydrate | 3 h | >50% | [1] |

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized by the condensation of the previously prepared hydrazide with various substituted benzaldehydes. These compounds are of interest due to their potential biological activities.

Experimental Protocol

Protocol 3: General Procedure for the Synthesis of Hydrazones

-

Condense the 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide with a substituted benzaldehyde in a suitable solvent.

-

The reaction is typically carried out under reflux conditions.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the hydrazone product to crystallize.

-

Filter the solid product and wash with a suitable solvent.

-

Further purify the product by recrystallization, if necessary.

While specific yields for various hydrazone derivatives of 5-bromosalicylamide are not detailed in the provided search results, the general synthesis is reported to produce good yields of over 50%.[1]

Synthesis of Benzoxazepine-Containing mTOR Inhibitors

5-Bromosalicylamide is a key precursor in the synthesis of benzoxazepine-containing inhibitors of the mammalian target of rapamycin (mTOR), which are being investigated for their potential in cancer therapy.

Experimental Protocol

Protocol 4: Synthesis of the Benzoxazepine Core

This protocol describes the initial steps in the synthesis of the benzoxazepine core structure.

-

React 5-Bromosalicylamide with ethyl bromoacetate in the presence of potassium carbonate and dimethylacetamide to yield the corresponding ether intermediate.

-

This intermediate is not isolated but is directly converted to the imide by treatment with a THF solution of sodium t-amylate.

-

The imide product is precipitated by the addition of aqueous citric acid and can be isolated by filtration.

This synthetic route provides a scalable and safe method for the preparation of the key benzoxazepine intermediate for mTOR inhibitors.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic routes described in this application note.

Caption: Synthesis of Ester and Hydrazide Derivatives.

Caption: Synthesis of Hydrazone Derivatives.

Caption: Synthesis of Benzoxazepine Core for mTOR Inhibitors.

Conclusion

5-Bromosalicylamide is a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development. The provided reaction schemes and quantitative data serve as a valuable resource for optimizing synthetic strategies and advancing research in medicinal chemistry.

References

Application of 5-Bromosalicylamide in Cancer Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromosalicylamide, a halogenated derivative of salicylamide, has emerged as a compound of interest in cancer research. While extensive peer-reviewed studies detailing its specific anticancer activities are limited, preliminary data from chemical suppliers and related research on similar compounds suggest potential mechanisms of action that warrant further investigation. This document provides an overview of the purported applications of 5-Bromosalicylamide in oncology, alongside detailed protocols for its experimental evaluation.

Putative Mechanism of Action

Technical information from chemical suppliers suggests that 5-Bromosalicylamide may exert its anticancer effects through two primary mechanisms:

-

Inhibition of the NF-κB Signaling Pathway: 5-Bromosalicylamide is suggested to be an inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and plays a critical role in cell proliferation, survival, and inflammation. By inhibiting IKK, 5-Bromosalicylamide may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

-

Induction of Cell Cycle Arrest: It has been reported that 5-Bromosalicylamide can suppress the proliferation of ovarian cancer cells by inducing G1 phase arrest. This indicates that the compound may interfere with the machinery that governs the G1/S transition of the cell cycle, a common target for anticancer agents.

Data Presentation

Due to the limited availability of specific quantitative data for 5-Bromosalicylamide in peer-reviewed literature, the following table provides a template for how such data would be presented. Researchers are encouraged to use the provided protocols to generate specific data for their cell lines of interest.

Table 1: Illustrative Cytotoxicity of 5-Bromosalicylamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - 72h | Notes |

| OVCAR-3 | Ovarian Cancer | Data to be determined | Suggested to undergo G1 arrest. |

| HeLa | Cervical Cancer | Data to be determined | |

| MCF-7 | Breast Cancer | Data to be determined | |

| A549 | Lung Cancer | Data to be determined | |

| PC-3 | Prostate Cancer | Data to be determined |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer properties of 5-Bromosalicylamide.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-Bromosalicylamide on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

5-Bromosalicylamide (dissolved in DMSO to create a stock solution)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of 5-Bromosalicylamide in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 5-Bromosalicylamide on cell cycle distribution.

Materials:

-

Cancer cell lines

-

5-Bromosalicylamide

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with 5-Bromosalicylamide at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot for NF-κB Pathway Proteins

Objective: To assess the effect of 5-Bromosalicylamide on the phosphorylation and degradation of key proteins in the NF-κB pathway.

Materials:

-

Cancer cell lines

-

5-Bromosalicylamide

-

TNF-α (or other NF-κB stimulus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IKKα/β, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with 5-Bromosalicylamide for a predetermined time, followed by stimulation with TNF-α for 15-30 minutes.

-

Lyse the cells and determine the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL reagent and an imaging system.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating 5-Bromosalicylamide.

Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assaying the biological activity of 5-Bromosalicylamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1] The inclusion of a bromine atom on the salicylamide scaffold can significantly influence the compound's physicochemical properties and biological efficacy.[1]

This document outlines detailed protocols for key biological assays, presents a framework for data interpretation, and provides visualizations of relevant signaling pathways to facilitate research and development efforts.

Overview of Biological Activities

5-Bromosalicylamide derivatives have been investigated for a range of biological activities, primarily stemming from their ability to modulate key cellular signaling pathways.

Anticancer Activity: Salicylamide derivatives have demonstrated potential as anticancer agents by inhibiting critical signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and STAT3 pathways.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often linked to the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory responses.[2]

Antimicrobial Activity: Brominated compounds have shown promise as antimicrobial agents.[1] 5-Bromosalicylamide derivatives have been evaluated for their activity against various bacterial and fungal strains.

Quantitative Data Summary

The following tables summarize representative quantitative data for salicylamide derivatives. It is important to note that specific values for 5-Bromosalicylamide derivatives should be determined experimentally, as substitutions on the chemical scaffold can significantly impact biological activity.

Table 1: Anticancer Activity of Salicylamide Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Chlorosalicylamide | Various Cancer Cells | Varies | Varies | [3] |

| N-(5-chlorosalicyloyl)phenethylamine | HCT116 | NF-κB Luciferase Reporter | 15 | [3] |

| Salicylamide Derivative 9a | MDA-MB-231 (Breast Cancer) | Cell Viability | 3.38 | |

| 5-Bromosalicylamide | Ovarian Cancer Cells | Cell Proliferation | G1 phase arrest observed | [2] |

Table 2: Antimicrobial Activity of Salicylamide and Related Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-bromoindolglyoxylamide polyamine | Staphylococcus aureus | Intrinsic antimicrobial activity | [4] |

| 6-bromoindolglyoxylamide polyamine | Pseudomonas aeruginosa | Antibiotic enhancing properties | [4] |

| Benzamide Derivative 5a | E. coli | 3.12 | [5] |

| Benzamide Derivative 5a | B. subtilis | 6.25 | [5] |

Key Signaling Pathways

5-Bromosalicylamide derivatives often exert their biological effects by modulating the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. 5-Bromosalicylamide and its derivatives can inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[2]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is common in many cancers. Salicylamide derivatives can inhibit STAT3 phosphorylation, leading to the downregulation of its target genes.

References

- 1. 5-Bromosalicylamide | 6329-74-4 | Benchchem [benchchem.com]

- 2. Buy 5-Bromosalicylamide | 6329-74-4 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for In Vitro Testing of 5-Bromosalicylamide Cytotoxicity

Introduction

5-Bromosalicylamide is a halogenated salicylamide derivative with recognized biological activities.[1] Salicylamides, in general, are known for their anti-inflammatory and analgesic properties. The introduction of a bromine atom to the salicylamide structure can significantly alter its biological effects, and research suggests that 5-Bromosalicylamide may possess antitumor properties.[1] Studies have indicated that it can modulate signaling pathways, notably by targeting the IκB kinase (IKK) complex within the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of inflammation, cell survival, and apoptosis.[4][5] Its inhibition can lead to the induction of programmed cell death, or apoptosis, in cancer cells, suggesting a potential mechanism for the antitumor activity of 5-Bromosalicylamide.[3]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of 5-Bromosalicylamide's cytotoxic effects on cancer cell lines. The described assays will enable researchers to quantify cell viability, determine the mode of cell death (apoptosis vs. necrosis), and investigate key mechanistic events in the apoptotic cascade.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of 5-Bromosalicylamide.

Caption: General experimental workflow for evaluating 5-Bromosalicylamide cytotoxicity.

Quantitative Data Summary

The following table summarizes representative cytotoxic activity of 5-Bromosalicylamide against various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual IC50 values should be determined experimentally.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 25.8 |

| MCF-7 | Breast Cancer | 32.5 |

| A549 | Lung Cancer | 45.2 |

| HCT116 | Colon Cancer | 18.9 |

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-Bromosalicylamide

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of 5-Bromosalicylamide in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted 5-Bromosalicylamide solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-